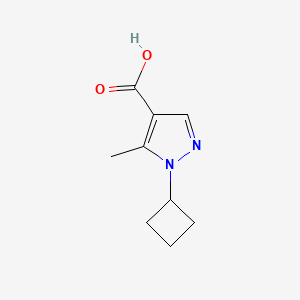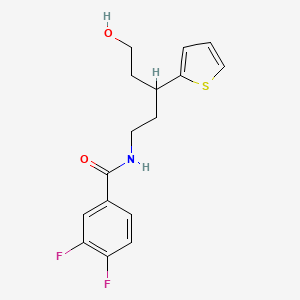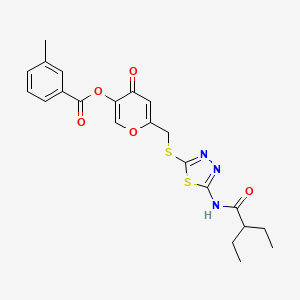
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methylbenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methylbenzoate is a complex organic compound. It is known for its unique structure, which combines elements of pyrans, benzoates, and thiadiazoles. Its diverse structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methylbenzoate typically involves multiple steps. Here's a simplified pathway:
Formation of the 1,3,4-thiadiazole Ring: : Starting with a suitable thioamide and a hydrazine derivative, the 1,3,4-thiadiazole ring can be formed through cyclization under acidic or basic conditions.
Attachment of the 2-ethylbutanamido Group: : The thiadiazole derivative can be reacted with 2-ethylbutanoyl chloride in the presence of a base to attach the 2-ethylbutanamido group.
Formation of the Pyran Ring: : The compound then undergoes a series of reactions to form the 4H-pyran-3-yl core. This typically involves the condensation of an appropriate aldehyde with a 1,3-dicarbonyl compound, followed by cyclization.
Coupling with 3-methylbenzoate: : Finally, the pyran derivative is coupled with 3-methylbenzoate under esterification conditions, using agents like DCC (dicyclohexylcarbodiimide) in the presence of a catalytic amount of DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production would scale up the above synthetic routes, optimizing conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Continuous flow reactors and automated synthesisers could be employed to enhance efficiency and consistency.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxide or sulfone derivatives.
Reduction: : Reduction reactions may target the carbonyl groups in the pyran ring or the amide linkage, using agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Various electrophilic and nucleophilic substitutions can occur on the aromatic ring and the thiadiazole moiety. For example, the benzoate group can be modified through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: : Reagents like halogens (e.g., bromine), sulfonyl chlorides, or nitro groups can be used in substitution reactions, often in the presence of Lewis acids or bases as catalysts.
Major Products Formed
Oxidation: : Sulfoxides, sulfones, and oxo derivatives.
Reduction: : Alcohols and reduced amide derivatives.
Substitution: : Halogenated, sulfonylated, or nitro-substituted derivatives, depending on the substituent used.
科学研究应用
Chemistry
This compound can be used as a starting material or intermediate in the synthesis of more complex molecules. It serves as a versatile scaffold for the development of novel chemical entities.
Biology
In biological research, the compound's unique structure allows it to be used in studying enzyme interactions, receptor binding, and as a probe for biological pathways involving sulfur, nitrogen, and oxygen heterocycles.
Medicine
Potential medicinal applications include its use as a lead compound in the development of new drugs. Its structural components are characteristic of various bioactive molecules, suggesting potential activity in antimicrobial, anticancer, or anti-inflammatory agents.
Industry
Industrial applications might include its use in material sciences, for the development of new polymers, or as a precursor in the synthesis of other specialty chemicals.
作用机制
The compound's mechanism of action depends on its interaction with various molecular targets. For instance:
Molecular Targets: : Enzymes with active sites that can accommodate its bulky structure, receptors with specific affinity for its functional groups, or DNA/RNA sequences that can be intercalated or bound.
Pathways Involved: : The specific pathways may include inhibition of enzyme activity, modulation of receptor signaling, or disruption of nucleic acid function. Its thiadiazole and pyran rings, along with the amide and ester linkages, allow it to participate in hydrogen bonding, hydrophobic interactions, and electrostatic interactions.
相似化合物的比较
Similar Compounds
Thiadiazole Derivatives: : Compounds with 1,3,4-thiadiazole rings are known for their antimicrobial and anticancer properties.
Pyran Derivatives: : Molecules containing pyran rings are often found in natural products and exhibit a wide range of biological activities.
Benzoate Esters: : Known for their use in fragrance and flavor industries, as well as potential medicinal properties.
Uniqueness
What sets 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-methylbenzoate apart is its combination of these functional groups within a single molecule. This allows it to exhibit a broader range of chemical reactivity and biological activity compared to simpler derivatives.
There you have it—a detailed look at this fascinating compound. What caught your eye the most?
属性
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S2/c1-4-14(5-2)19(27)23-21-24-25-22(32-21)31-12-16-10-17(26)18(11-29-16)30-20(28)15-8-6-7-13(3)9-15/h6-11,14H,4-5,12H2,1-3H3,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIDNXRUUZJYCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2811299.png)
![5-((4-Benzylpiperazin-1-yl)(m-tolyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2811300.png)
![(E)-4-(Dimethylamino)-N-[2-(4-fluorophenyl)-2-hydroxyethyl]-N-(2-methylpropyl)but-2-enamide](/img/structure/B2811301.png)
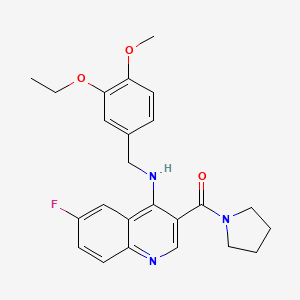
![(3-Bromobicyclo[1.1.1]pentan-1-yl)methyl 4-methylbenzenesulfonate](/img/structure/B2811305.png)
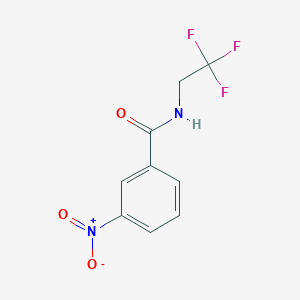

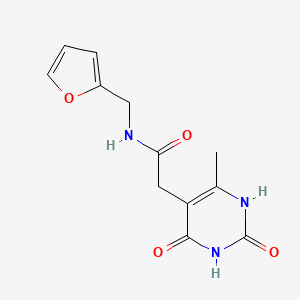
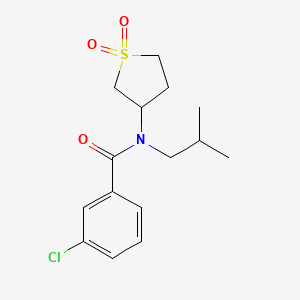
![3-(2,4-Dichlorophenyl)-5-sulfanylidene-1,6-diazatricyclo[6.2.2.0^{2,7}]dodec-2(7)-ene-4-carbonitrile](/img/structure/B2811312.png)
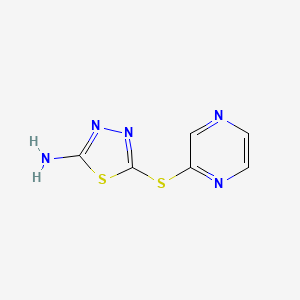
![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2811315.png)
